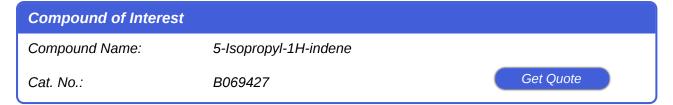


Physical properties of 5-Isopropyl-1H-indene (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025



Physical Properties of 5-Isopropyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical properties of **5-Isopropyl-1H-indene**, a substituted indene derivative of interest in organic synthesis and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents data from closely related analogs and outlines a detailed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of substituted indenes.

Introduction

Indene and its derivatives are important bicyclic aromatic hydrocarbons that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of alkyl substituents, such as an isopropyl group, onto the indene scaffold can significantly influence its physical and chemical properties, including its boiling point, melting point, and reactivity. Understanding these properties is crucial for the design of synthetic routes, purification processes, and the development of new materials. This guide focuses on the physical characteristics of **5-Isopropyl-1H-indene**.



Physical Properties

Direct experimental values for the boiling and melting points of **5-Isopropyl-1H-indene** are not readily available in the published literature. However, the physical properties of the structurally similar compound, 5-methyl-2,3-dihydro-1H-indene (also known as 5-methylindan), can provide a reasonable estimate. The addition of an isopropyl group in place of a methyl group would be expected to increase the molecular weight and surface area, leading to a higher boiling point.

Estimated Physical Properties

The following table summarizes the known physical properties of 5-methyl-2,3-dihydro-1H-indene, which can be used as a proxy for estimating the properties of **5-Isopropyl-1H-indene**.

Property	Value for 5-methyl-2,3- dihydro-1H-indene	Reference
Molecular Formula	C10H12	[1]
Molecular Weight	132.20 g/mol	[1][2]
Boiling Point	201.1 °C at 740.5 mmHg	[1]
Normal Boiling Point (Calculated)	476.25 K (203.1 °C)	[2]
Normal Melting Point (Calculated)	276.10 K (2.95 °C)	[2]

Note: The properties of **5-Isopropyl-1H-indene** are expected to be slightly higher than these values due to the larger alkyl substituent.

Experimental Protocols: Synthesis of Alkyl-Substituted Indenes

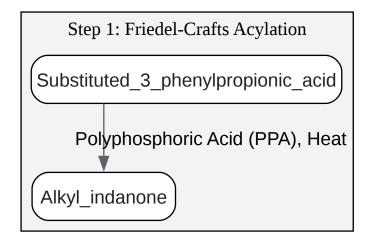
The synthesis of **5-Isopropyl-1H-indene** can be achieved through a multi-step process, typically starting from a commercially available precursor which is first converted to the corresponding indanone, followed by reduction to the indene. A general and robust method for the final reduction step is the Wolff-Kishner reduction.

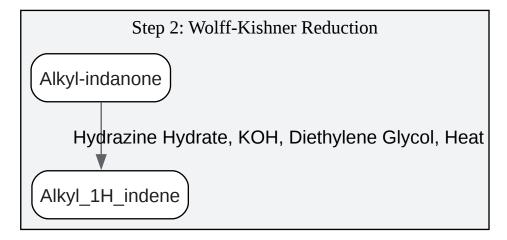


General Synthesis of an Alkyl-Substituted Indene

A plausible synthetic route to an alkyl-substituted 1H-indene involves the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid to form the corresponding indanone, which is then reduced.

Workflow for the Synthesis of an Alkyl-1H-Indene





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Caption: General synthetic pathway for an alkyl-1H-indene.

Detailed Protocol for Wolff-Kishner Reduction of an Alkyl-Indanone

Foundational & Exploratory





This protocol is a generalized procedure based on the Huang-Minlon modification of the Wolff-Kishner reduction, which is known for its improved yields and shorter reaction times.[3][4][5]

Objective: To reduce an alkyl-substituted indanone to the corresponding alkyl-substituted 1H-indene.

Materials:

- Alkyl-substituted indanone (1.0 equivalent)
- Hydrazine hydrate (85% in water, 5.0 equivalents)
- Potassium hydroxide (KOH, 10.0 equivalents)
- Diethylene glycol (or another high-boiling solvent)
- Hydrochloric acid (1 M aqueous solution)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask equipped with a reflux condenser and a distillation head
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask of appropriate size, combine the alkyl-substituted indanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
- Initial Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) with stirring for 1 hour. During this time, the indanone will react with hydrazine to form the hydrazone



intermediate.

- Distillation: After the initial reflux, replace the reflux condenser with a distillation head and gradually increase the temperature of the heating mantle. Distill off water and any excess hydrazine. The temperature of the reaction mixture should rise to approximately 190-200 °C.
- Final Reflux: Once the distillation is complete, re-equip the flask with the reflux condenser and continue to heat the reaction mixture at reflux (around 190-200 °C) for an additional 4-5 hours to ensure the complete decomposition of the hydrazone and formation of the indene.

Work-up:

- Allow the reaction mixture to cool to room temperature.
- Carefully pour the cooled mixture into a beaker containing ice and slowly acidify with 1 M hydrochloric acid until the solution is acidic to litmus paper.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts and wash them with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkyl-substituted 1H-indene.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure alkyl-substituted 1H-indene.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Hydrazine hydrate is toxic and corrosive; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
- The reaction is conducted at high temperatures; care should be taken to avoid burns.



Potassium hydroxide is a strong base and is corrosive.

Conclusion

While direct experimental data for the physical properties of **5-Isopropyl-1H-indene** remain elusive, this technical guide provides valuable estimated values based on a closely related analog. Furthermore, a detailed and adaptable experimental protocol for the synthesis of alkyl-substituted indenes via the Wolff-Kishner reduction is presented. This information is intended to support further research and development involving this class of compounds. Future experimental determination of the precise boiling and melting points of **5-Isopropyl-1H-indene** is encouraged to supplement the data provided herein.

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